Asenapine N-Oxide

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Asenapine N-Oxide is the primary oxidative metabolite and critical impurity reference standard for asenapine pharmaceutical analysis. Its unique N-oxide functional group and distinct HPLC RT (2.504 min on C8)—separating from N-desmethylasenapine (2.966 min) and parent asenapine (10.016 min)—make it irreplaceable for accurate peak identification, forced degradation studies, and ANDA/DMF method validation. Generic substitution leads to inaccurate quantification and regulatory non-compliance. Essential for LC-MS/MS assays, stability-indicating methods, and ICH-compliant quality control in API and finished dosage manufacturing.

Molecular Formula C17H16ClNO2
Molecular Weight 301.8 g/mol
CAS No. 128949-51-9
Cat. No. B1146977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsenapine N-Oxide
CAS128949-51-9
Synonyms(3aR-trans)-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole 2-Oxide; 
Molecular FormulaC17H16ClNO2
Molecular Weight301.8 g/mol
Structural Identifiers
SMILESC[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)[O-]
InChIInChI=1S/C17H16ClNO2/c1-19(20)9-14-12-4-2-3-5-16(12)21-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-,19?/m0/s1
InChIKeyNKNYMFHSPDODLJ-YIYRCGFGSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asenapine N-Oxide (CAS 128949-51-9) Metabolite Reference Standard for Pharmaceutical R&D


Asenapine N-Oxide (CAS 128949-51-9) is a primary oxidative metabolite of the atypical antipsychotic asenapine, characterized by the addition of an oxygen atom to the nitrogen atom of the asenapine molecule [1]. It serves as a critical reference standard for impurity profiling, analytical method validation, and quality control in the development and manufacturing of asenapine-based pharmaceuticals [2].

Why Asenapine N-Oxide Cannot Be Substituted by Other Asenapine Metabolites or Impurities in Analytical Workflows


Asenapine N-Oxide possesses a unique N-oxide functional group that distinguishes it from other asenapine-related compounds such as N-desmethylasenapine, asenapine N-glucuronide, and 11-O-sulfate, all of which exhibit different chromatographic behaviors and chemical stabilities [1]. In reversed-phase HPLC analysis using a C8 column, Asenapine N-Oxide elutes at a distinct retention time of 2.504 minutes, while N-desmethylasenapine elutes at 2.966 minutes, the deschloro impurity at 4.328 minutes, and the parent drug asenapine at 10.016 minutes [2]. This unique chromatographic profile means that generic substitution with other asenapine-related impurities would lead to inaccurate peak identification and quantification, compromising the reliability of analytical methods and potentially causing regulatory non-compliance [3].

Asenapine N-Oxide (CAS 128949-51-9) Quantitative Differentiation Evidence for Procurement Decisions


Chromatographic Separation Efficiency for Asenapine N-Oxide Relative to Process Impurities and Metabolites

In a validated HPLC-UV method using a solid-core C8 column, Asenapine N-Oxide demonstrates a retention time of 2.504 minutes with resolution >12 from the nearest eluting impurity. Under identical isocratic conditions (40% acetonitrile/water mobile phase, 0.7 mL/min flow, 40°C column temperature), the parent drug asenapine elutes significantly later at 10.016 minutes, while N-desmethylasenapine elutes at 2.966 minutes. The large retention time difference of approximately 7.5 minutes between the N-oxide impurity and the API ensures baseline separation and eliminates co-elution risks during purity assessment [1].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Comparative Metabolic Prevalence of Asenapine N-Oxide as a Circulating Metabolite

In a clinical radiolabeled mass balance study of 6 healthy male volunteers receiving sublingual [14C]-asenapine, Asenapine N-Oxide was identified as a circulating metabolite, although the principal circulating species was asenapine N+-glucuronide (~50% of identified plasma radioactivity). Asenapine N-Oxide was detected in combination with 10,11-hydroxylations and subsequent conjugation, distinguishing it from the major circulating metabolites N-desmethylasenapine and asenapine 11-O-sulfate. Total excretion of radioactivity was ~90% (~50% urine, ~40% feces), with asenapine itself detected only in feces [1].

Drug Metabolism Pharmacokinetics Bioanalysis

Synthetic Accessibility and Isotope-Labeled Derivative Utility of Asenapine N-Oxide

The synthesis of stable isotope-labeled Asenapine N-Oxide ([13CD3]-asenapine N-oxide) was achieved in two synthetic steps, representing a more direct synthetic route compared to the three-step plus purification sequence required for [13CD3]-asenapine N+-glucuronide. This differential synthetic accessibility is documented in a publication from Merck Research Laboratories detailing the preparation of four major asenapine metabolites for use as internal standards in bioanalytical assays [1].

Synthetic Chemistry Isotope Labeling Metabolite Synthesis

Regulatory Relevance of Asenapine N-Oxide as an Impurity Specified in Pharmacopeial Monograph Development

In a validated RP-HPLC method developed for quantification of related substances in asenapine tablets, Asenapine N-Oxide was included among four specific known impurities (N-oxide, des methyl, des chloro, and amide) that require chromatographic separation and quantification. The method achieved linearity, specificity, and sensitivity suitable for quality control applications, with limits of quantification (LOQ) and detection (LOD) established for all impurities including Asenapine N-Oxide. This method was developed specifically to support ANDA submissions and commercial production quality control [1].

Regulatory Affairs Quality Control Impurity Specification

Validated Application Scenarios for Asenapine N-Oxide (CAS 128949-51-9) in Pharmaceutical Development


Analytical Method Validation and Routine Quality Control (QC) for Asenapine Drug Substance and Drug Product

Asenapine N-Oxide serves as a critical impurity reference standard for the validation of HPLC methods intended for the quantification of related substances in asenapine tablets and API. As demonstrated by Katari et al. (2016), inclusion of this impurity in method development enables establishment of linearity, specificity, LOD/LOQ, precision, and accuracy parameters essential for ANDA and DMF submissions [1]. The validated retention time of 2.504 minutes on a C8 column provides a reliable benchmark for peak identification in routine QC release testing [2].

Bioanalytical Method Development for Pharmacokinetic and Metabolism Studies

Asenapine N-Oxide reference standards are required for the development and validation of LC-MS/MS assays designed to quantify asenapine and its metabolites in biological matrices. The identification of this metabolite in human plasma [3] and the availability of its stable isotope-labeled analog synthesized in two steps [4] make it suitable as an internal standard for accurate quantitation, supporting clinical pharmacology studies and therapeutic drug monitoring.

Formulation Development and Stability Studies to Monitor Degradation Pathways

Asenapine N-Oxide is a known oxidative degradation product of asenapine that can form during manufacturing and storage of pharmaceutical formulations [5]. As such, procurement of a high-purity reference standard of this N-oxide is essential for conducting forced degradation studies, identifying degradation pathways, establishing stability-indicating assay methods, and ensuring that oxidation products remain within ICH-specified limits throughout product shelf-life [1].

Patent and Intellectual Property Research on Asenapine Formulations

The patent literature, specifically US Patent 20240122898, discloses methods for suppressing the generation of asenapine-N-oxide during the manufacture of transdermal patches, indicating that control of this specific oxidation product is a recognized challenge in formulation development [5]. Procurement of the N-oxide reference material enables researchers to accurately quantify suppression efficacy and compare formulation performance, directly supporting patent prosecution and freedom-to-operate analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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